N-benzyl-2-nitro-5-(piperidin-1-yl)aniline
Description
N-benzyl-2-nitro-5-(piperidin-1-yl)aniline: is a complex organic compound that features a benzyl group, a nitro group, and a piperidine ring attached to an aniline core
Properties
IUPAC Name |
N-benzyl-2-nitro-5-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-21(23)18-10-9-16(20-11-5-2-6-12-20)13-17(18)19-14-15-7-3-1-4-8-15/h1,3-4,7-10,13,19H,2,5-6,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRXGXQOCOZBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-nitro-5-(piperidin-1-yl)aniline typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a piperidine ring is introduced to a nitroaniline derivative. The benzyl group can be added through benzylation reactions using benzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process is often optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The piperidine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Reduction Product: N-benzyl-2-amino-5-(piperidin-1-yl)aniline.
Oxidation Product: N-benzyl-2-nitro-5-(piperidin-1-yl)benzoic acid.
Substitution Products: Various alkylated or acylated derivatives of the piperidine ring.
Scientific Research Applications
Chemistry: N-benzyl-2-nitro-5-(piperidin-1-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel pharmaceuticals and agrochemicals.
Biology and Medicine: The piperidine ring is a common motif in many bioactive molecules, making this compound a valuable scaffold for drug discovery .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-nitro-5-(piperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperidine ring can modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
N-benzyl-2-nitroaniline: Lacks the piperidine ring, making it less versatile in medicinal applications.
2-nitro-5-(piperidin-1-yl)aniline: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
N-benzyl-2-amino-5-(piperidin-1-yl)aniline:
Uniqueness: N-benzyl-2-nitro-5-(piperidin-1-yl)aniline is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable scaffold in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
